

An In-depth Technical Guide to 2-((3-Fluorobenzyl)oxy)acetic Acid

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Compound of Interest

Compound Name: 2-[(3-Fluorophenyl)methoxy]acetic acid

CAS No.: 953786-99-7

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3-Fluorobenzyl)oxy)acetic acid, a fluorinated analogue of phenoxyacetic acid. While specific data for this compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data from closely related compounds to provide a robust framework for its synthesis, characterization, and potential biological significance. The primary synthetic route detailed is the Williamson ether synthesis, a reliable and well-understood method for the preparation of ethers. This guide will also explore the anticipated physicochemical properties, analytical characterization techniques, and potential therapeutic applications of this molecule, drawing parallels with other biologically active phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel fluorinated compounds.

Introduction and Nomenclature

The compound of interest, "**2-[(3-Fluorophenyl)methoxy]acetic acid**," is more formally named 2-((3-fluorobenzyl)oxy)acetic acid according to IUPAC nomenclature. This name clarifies the structure as an acetic acid molecule where the hydrogen of the hydroxyl group is substituted by a 3-fluorobenzyl group via an ether linkage.

The core structure is a derivative of glycolic acid (hydroxyacetic acid) and is part of the broader class of phenoxyacetic acids. Phenoxyacetic acid and its derivatives are a versatile class of organic compounds found in a wide array of biologically active molecules, from herbicides to pharmaceuticals.^[1] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical Properties (Predicted)

While experimental data for 2-((3-fluorobenzyl)oxy)acetic acid is not readily available, its physicochemical properties can be predicted based on its structure and comparison with similar compounds.

Property	Predicted Value/Information	Rationale
Molecular Formula	C ₉ H ₉ FO ₃	Based on the chemical structure.
Molecular Weight	184.16 g/mol	Calculated from the molecular formula.
Appearance	Likely a white to off-white solid or a viscous oil.	Based on similar phenoxyacetic acid derivatives.
Melting Point	Expected to be in the range of 50-100 °C.	Dependent on crystalline packing, which is influenced by the fluorine substitution.
Boiling Point	Predicted to be above 200 °C at atmospheric pressure.	The carboxylic acid and ether functionalities contribute to a relatively high boiling point.
Solubility	Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected, but it should be soluble in aqueous base due to the acidic proton.	The carboxylic acid group enhances polarity, while the fluorobenzyl group is lipophilic.
pKa	Estimated to be around 3-4.	The electron-withdrawing nature of the ether oxygen and the fluorine atom will likely make the carboxylic acid slightly more acidic than acetic acid.

Synthesis Methodology: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 2-((3-fluorobenzyl)oxy)acetic acid is the Williamson ether synthesis. This reaction involves the

nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of glycolic acid (or its ester) will react with 3-fluorobenzyl halide.

Reaction Principle

The synthesis proceeds in two main conceptual steps:

- Deprotonation: A base is used to deprotonate the hydroxyl group of a glycolic acid derivative, forming a more nucleophilic alkoxide.
- Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic benzylic carbon of a 3-fluorobenzyl halide, displacing the halide and forming the ether linkage.

Experimental Protocol

This protocol provides a general methodology for the synthesis of 2-((3-fluorobenzyl)oxy)acetic acid. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

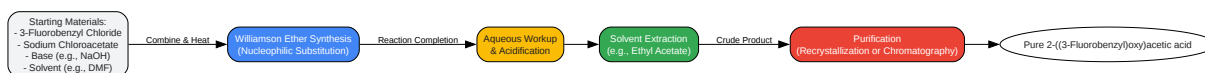
- 3-Fluorobenzyl chloride (or bromide)
- Sodium chloroacetate (as a precursor to the glycolate anion)
- Sodium hydroxide or another suitable base
- Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Procedure:

- Preparation of the Sodium Glycolate Solution:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium chloroacetate in the chosen aprotic polar solvent.
- Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to generate the sodium salt of glycolic acid in situ. The reaction is typically stirred at room temperature until the formation of the glycolate is complete.
- Ether Formation:
 - To the solution of sodium glycolate, add 3-fluorobenzyl chloride (or bromide) dropwise at room temperature. The 3-fluorobenzyl chloride is a versatile alkylating agent due to the reactivity of the chloromethyl group.^{[2][3]}
 - Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
- Workup and Isolation:
 - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
 - Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.
 - Extract the product into an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - The crude 2-((3-fluorobenzyl)oxy)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of 2-((3-fluorobenzyl)oxy)acetic acid via Williamson ether synthesis.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-((3-fluorobenzyl)oxy)acetic acid, a combination of spectroscopic techniques should be employed.

Technique	Expected Observations
^1H NMR	<p>- A singlet for the methylene protons of the benzyl group (O-CH₂-Ar) around 4.5-5.0 ppm.- A singlet for the methylene protons of the acetic acid moiety (O-CH₂-COOH) around 4.0-4.5 ppm.- A broad singlet for the carboxylic acid proton (>10 ppm).- A complex multiplet pattern in the aromatic region (around 7.0-7.4 ppm) corresponding to the protons of the 3-fluorophenyl group.</p>
^{13}C NMR	<p>- A peak for the carboxylic acid carbonyl carbon around 170-180 ppm.- Peaks for the two methylene carbons (O-CH₂-Ar and O-CH₂-COOH) in the range of 60-80 ppm.- A set of peaks in the aromatic region (110-165 ppm), with the carbon attached to the fluorine atom showing a large coupling constant ($^1\text{J}_{\text{C-F}}$).</p>
^{19}F NMR	<p>- A single peak (likely a triplet of triplets or a multiplet) in the typical range for an aryl fluoride, confirming the presence and position of the fluorine atom.</p>
Infrared (IR) Spectroscopy	<p>- A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- A sharp C=O stretching band for the carboxylic acid around 1700-1750 cm⁻¹.- A C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.- C-F stretching bands in the fingerprint region.</p>
Mass Spectrometry (MS)	<p>- The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.05 for the exact mass).- Fragmentation patterns consistent with the structure, such as the loss of the carboxylic acid group or the cleavage of the ether bond.</p>

Biological Activity and Therapeutic Potential

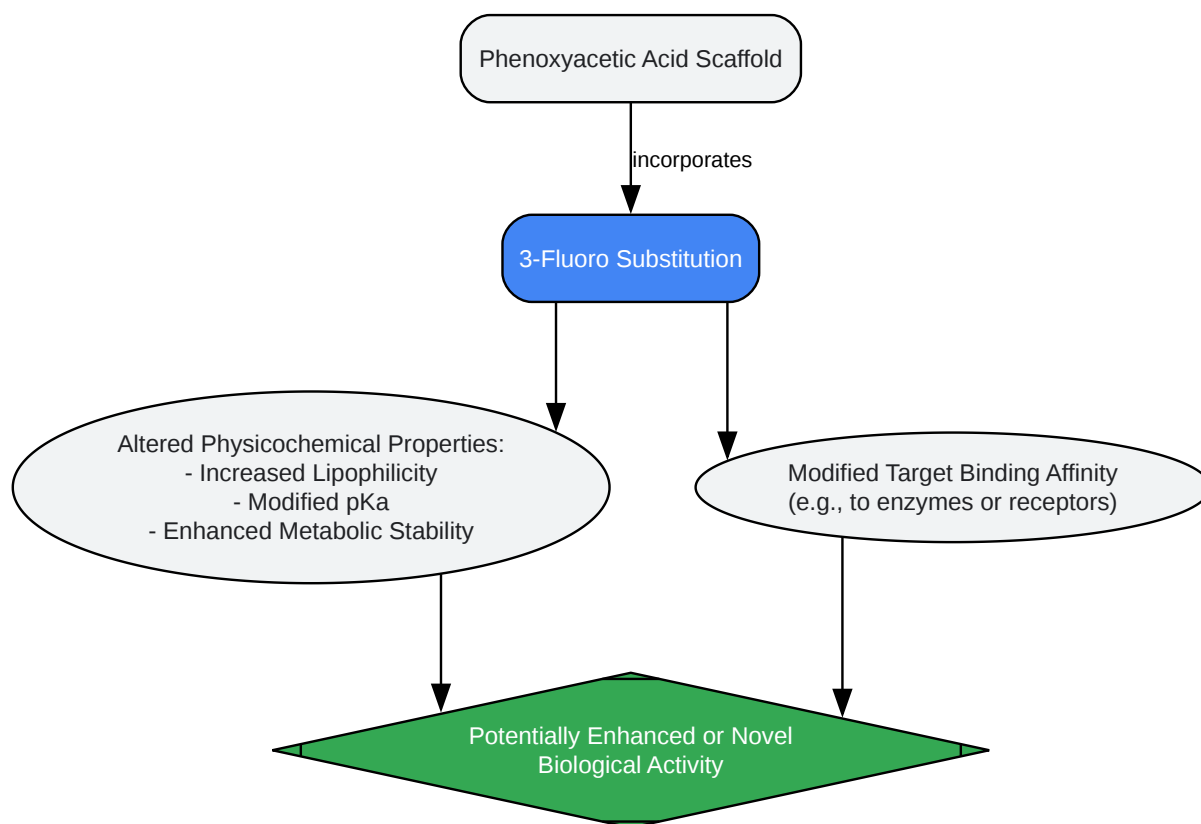
While there is no specific biological data available for 2-((3-fluorobenzyl)oxy)acetic acid, the broader class of phenoxyacetic acid derivatives exhibits a wide range of pharmacological activities.[1][4] These activities are often dependent on the nature and position of the substituents on the aromatic ring.

Potential areas of investigation for 2-((3-fluorobenzyl)oxy)acetic acid include:

- **Antimicrobial Activity:** Many phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[4]
- **Anti-inflammatory Activity:** Some derivatives are known to possess anti-inflammatory effects. [1]
- **Herbicidal Activity:** The phenoxyacetic acid scaffold is the basis for many commercial herbicides.[5]
- **FFA1 Agonism:** Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[6][7]

The introduction of the 3-fluoro substituent could enhance these activities or lead to novel biological profiles. The fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation and can also influence receptor binding through favorable electronic interactions.

Logical Relationship of Fluorine Substitution to Biological Activity



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Caption: Logical diagram illustrating how 3-fluoro substitution can influence the biological activity of the phenoxyacetic acid scaffold.

Safety and Handling

As with any laboratory chemical, 2-((3-fluorobenzyl)oxy)acetic acid should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The starting material, 3-fluorobenzyl chloride, is a corrosive and flammable liquid and should be handled with extreme care.[3]

Conclusion

2-((3-fluorobenzyl)oxy)acetic acid is a readily synthesizable molecule with potential for a range of biological activities. This technical guide provides a comprehensive framework for its preparation via Williamson ether synthesis, its characterization using standard analytical techniques, and a rationale for exploring its therapeutic potential. While specific experimental data for this compound is limited, the information presented here, based on established chemical principles and data from related compounds, should serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Further investigation into the biological profile of this and related fluorinated phenoxyacetic acids is warranted.

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